molecular formula C25H23FN4O B10920574 [1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone

[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone

Cat. No.: B10920574
M. Wt: 414.5 g/mol
InChI Key: SDZUPZHXJHVUNZ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the fluorophenyl and phenylpiperidine groups. Common reagents used in these reactions include fluorobenzene, methyl iodide, and piperidine. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as changes in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone lies in the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit enhanced potency, selectivity, or metabolic stability.

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-(2-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C25H23FN4O/c1-17-15-19(20-16-27-30(24(20)28-17)23-13-6-5-11-21(23)26)25(31)29-14-8-7-12-22(29)18-9-3-2-4-10-18/h2-6,9-11,13,15-16,22H,7-8,12,14H2,1H3

InChI Key

SDZUPZHXJHVUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCCCC4C5=CC=CC=C5

Origin of Product

United States

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